molecular formula C14H13NO5 B14461445 (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile CAS No. 66174-83-2

(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile

Cat. No.: B14461445
CAS No.: 66174-83-2
M. Wt: 275.26 g/mol
InChI Key: ACTVFGRYELJTQD-UHFFFAOYSA-N
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Description

(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile: is a synthetic organic compound belonging to the class of benzopyran derivatives It is characterized by the presence of three methoxy groups attached to the benzopyran ring and an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran precursor.

    Methoxylation: Introduction of methoxy groups at the 5, 6, and 7 positions of the benzopyran ring. This can be achieved using methanol and a suitable catalyst under reflux conditions.

    Acetonitrile Introduction: The acetonitrile group is introduced at the 4-position through a nucleophilic substitution reaction. This step often involves the use of acetonitrile and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation and acetonitrile introduction steps.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification: Implementing advanced purification methods such as column chromatography and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Strong nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

(5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)acetonitrile involves:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)methanol
  • (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)ethanol
  • (5,6,7-Trimethoxy-1-oxo-1H-2-benzopyran-4-yl)propionitrile

Uniqueness

  • Methoxy Group Positioning : The specific positioning of the methoxy groups at the 5, 6, and 7 positions imparts unique electronic and steric properties to the compound.
  • Acetonitrile Group : The presence of the acetonitrile group at the 4-position distinguishes it from other benzopyran derivatives and influences its reactivity and biological activity.

Properties

CAS No.

66174-83-2

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

2-(5,6,7-trimethoxy-1-oxoisochromen-4-yl)acetonitrile

InChI

InChI=1S/C14H13NO5/c1-17-10-6-9-11(13(19-3)12(10)18-2)8(4-5-15)7-20-14(9)16/h6-7H,4H2,1-3H3

InChI Key

ACTVFGRYELJTQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)OC=C2CC#N)OC)OC

Origin of Product

United States

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